1-(3-Chlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione
Description
1-(3-Chlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative featuring a 3-chlorophenyl group at position 1 and a 4-methylpiperazine moiety at position 2. The 3-chlorophenyl group enhances lipophilicity and may influence receptor binding specificity, while the 4-methylpiperazine substituent contributes to solubility and pharmacokinetic properties .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-17-5-7-18(8-6-17)13-10-14(20)19(15(13)21)12-4-2-3-11(16)9-12/h2-4,9,13H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZOIVWBWTXNRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of a suitable precursor, such as a diester or a diketone, under acidic or basic conditions.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a chlorinated aromatic compound.
Attachment of the 4-Methylpiperazin-1-yl Group: This step involves the reaction of the intermediate compound with 4-methylpiperazine, typically under basic conditions to facilitate nucleophilic substitution.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the aromatic ring or the piperazine moiety.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research into the compound’s pharmacological properties has shown potential for therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Receptor Binding Profiles
Indol-3-yl vs. Chlorophenyl Substitutions
- 3-(1H-Indol-3-yl)pyrrolidine-2,5-dione Derivatives (e.g., compounds 4–12 in ):
These derivatives exhibit dual 5-HT1A/SERT binding due to the indole moiety’s planar structure, which mimics tryptamine. Receptor binding assays show moderate-to-high affinity (Ki values in nM range) .
Piperazine Modifications
- 4-Methylpiperazine vs. 4-Benzylpiperazine :
The target compound’s 4-methylpiperazine group (logP ~1.08) offers balanced lipophilicity compared to 4-benzylpiperazine analogs (e.g., 3-(4-benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione), which have higher logP values (~2.5–3.0) but may suffer from rapid metabolism due to benzyl oxidation . - Spirocyclic and Bulky Substituents :
Compounds like 1-(4-chlorophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrrolidine-2,5-dione () demonstrate that steric hindrance from spirocycles can reduce off-target interactions but may also lower solubility.
Physicochemical Properties
| Compound (Reference) | Molecular Formula | logP | logSw (Solubility) | Polar Surface Area (Ų) | Key Substituents |
|---|---|---|---|---|---|
| Target Compound (Hypothetical) | C16H19ClN3O2 | ~1.5* | ~-2.0* | ~40 | 3-Chlorophenyl, 4-methylpiperazine |
| 1-(4-Methoxyphenyl)-3-(piperidin-1-yl) (13) | C16H20N2O3 | 1.08 | -1.82 | 39.5 | 4-Methoxyphenyl, piperidin-1-yl |
| 3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl) (16) | C22H22ClN3O2 | ~2.8* | ~-3.5* | ~45 | 3-Chlorophenyl, 4-benzylpiperazine |
| N-[{4-(3-Chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl) (12) | C22H22Cl2N3O2 | ~3.0* | ~-4.0* | ~50 | Dichlorophenyl, piperazine-methyl |
*Estimated based on structural analogs.
- Lipophilicity (logP) : The target compound’s logP (~1.5) is lower than benzylpiperazine analogs (~2.8–3.0), favoring better aqueous solubility and oral bioavailability .
- Solubility (logSw) : The 4-methylpiperazine group improves solubility (logSw ~-2.0) compared to dichlorophenyl derivatives (logSw ~-4.0) .
Pharmacological Activity
Anticonvulsant Activity
- The structurally related N-[{4-(3-chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione (ED50 = 14.18 mg/kg in MES tests) highlights the importance of chlorophenyl groups in anticonvulsant efficacy .
- Piperazine-methyl linkages (as in the target compound) may enhance blood-brain barrier penetration compared to bulkier substituents .
Serotonergic Activity
- Indol-3-yl derivatives (e.g., 3-(1H-indol-3-yl)pyrrolidine-2,5-diones) show nanomolar affinity for 5-HT1A/SERT, but the target compound’s chlorophenyl group likely shifts selectivity toward other targets (e.g., sigma receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
